molecular formula C24H29FN2O5 B12637675 (2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid

(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid

Cat. No.: B12637675
M. Wt: 444.5 g/mol
InChI Key: CAMGOSGJNOVRHC-SZQATKJGSA-N
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Description

The compound “(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid” is a synthetic small molecule characterized by a chiral (2S)-configured amino acid backbone linked to a 1-(4-fluorophenyl)-substituted isoquinoline core. Its structural complexity arises from the combination of a fluorinated aromatic ring, methoxy substituents at positions 6 and 7 of the isoquinoline moiety, and a branched 3-methylpentanoic acid side chain. This compound is hypothesized to exhibit pharmacological activity due to its structural resemblance to bioactive isoquinoline derivatives, such as enzyme inhibitors or receptor modulators .

The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the dimethoxy substituents may contribute to π-π stacking interactions with biological targets.

Properties

Molecular Formula

C24H29FN2O5

Molecular Weight

444.5 g/mol

IUPAC Name

(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C24H29FN2O5/c1-5-14(2)21(23(28)29)26-24(30)27-11-10-16-12-19(31-3)20(32-4)13-18(16)22(27)15-6-8-17(25)9-7-15/h6-9,12-14,21-22H,5,10-11H2,1-4H3,(H,26,30)(H,28,29)/t14?,21-,22?/m0/s1

InChI Key

CAMGOSGJNOVRHC-SZQATKJGSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)F)OC)OC

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid typically involves multiple steps, including the formation of the isoquinoline core, introduction of the fluorophenyl group, and subsequent functionalization with dimethoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of more saturated derivatives.

Scientific Research Applications

(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.

    Biology: The compound may be used in biochemical assays to study enzyme interactions, protein binding, and cellular uptake.

    Industry: It can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules (see –6 for structural details):

Compound Core Structure Substituents Pharmacological Relevance
(2S)-2-[[1-(4-Fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid Isoquinoline 4-Fluorophenyl, 6,7-dimethoxy, 3-methylpentanoic acid Potential enzyme inhibitor or receptor modulator (inferred from structural motifs)
3-(3-Dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone Isobenzofuranone 4-Fluorophenyl, cyano, dimethylaminopropyl Likely CNS-active due to fluorophenyl and amine groups
3-[5-Chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine Isobenzofuran 4-Fluorophenyl, chloro, dimethylamine Antimicrobial or antipsychotic candidate (halogen enhances potency)
(4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine 4-Hydroxyphenyl, amino acid side chain Beta-lactamase inhibitor (common in antibiotics)
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Penam (beta-lactam) Phenyl, amino acid derivatives Broad-spectrum antimicrobial activity

Key Findings from Comparative Analysis

Fluorophenyl vs. Hydroxyphenyl Substitution: The 4-fluorophenyl group in the target compound (vs. Fluorine’s electron-withdrawing effects may stabilize aromatic interactions in enzymatic binding pockets .

Isoquinoline vs. Isobenzofuran/Isobenzofuranone Cores: The isoquinoline core in the target compound provides a planar aromatic system for stacking interactions, while isobenzofuran derivatives (e.g., ) exhibit reduced planarity due to oxygen substitution, possibly altering target selectivity.

Amino Acid Side Chain Variations: The 3-methylpentanoic acid group in the target compound introduces steric bulk compared to simpler carboxylic acid or amine-terminated side chains (e.g., ). This may reduce off-target interactions but limit solubility.

Methoxy vs. Halogen Substituents :

  • The 6,7-dimethoxy groups in the target compound are less electronegative than chloro/bromo substituents in , suggesting differences in electronic interactions with targets like kinases or GPCRs.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The carboxylic acid moiety improves aqueous solubility relative to non-ionizable analogues (e.g., ), but the hydrophobic isoquinoline and fluorophenyl groups may limit this advantage.
  • pH Stability : Analogues with similar carboxylic acid groups (e.g., ) exhibit pH-dependent stability, with optimal ranges between 3.5–7.0 , suggesting comparable behavior for the target compound.

Biological Activity

The compound (2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid is a derivative of isoquinoline and has garnered attention for its potential biological activities. Isoquinoline alkaloids are known for a wide range of pharmacological effects, including antitumor, antibacterial, and neuroprotective properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid is C27H29FN2O5. The structure features a 4-fluorophenyl group and a methoxy-substituted isoquinoline moiety, which contribute to its biological activity.

Research indicates that isoquinoline derivatives can interact with various biological targets:

  • Receptor Modulation : Compounds in this class may act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
  • Enzyme Inhibition : Some isoquinolines have been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. This inhibition can lead to altered levels of neurotransmitters like norepinephrine .

Biological Activities

The biological activities associated with (2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid include:

  • Antitumor Activity : Isoquinoline derivatives have been explored for their ability to induce apoptosis in cancer cells. Studies have demonstrated that certain isoquinoline compounds can inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis induction.
  • Neuroprotective Effects : Some research suggests that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Antibacterial Properties : Isoquinolines have also been evaluated for their antibacterial effects against various pathogens. The presence of functional groups in the compound enhances its interaction with bacterial cell membranes.

Case Studies

Several studies have highlighted the efficacy of isoquinoline derivatives:

  • A study published in Phytochemistry reviewed over 400 isoquinoline compounds and their bioactivities from 2014 to 2018, noting significant antitumor and antimicrobial properties among many derivatives .
  • Another investigation focused on the synthesis of tetrahydroisoquinolines indicated that modifications to the isoquinoline structure could enhance selectivity for specific biological targets like PNMT .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInduces apoptosis; inhibits cell proliferation
NeuroprotectiveReduces oxidative stress; anti-inflammatory effects
AntibacterialDisrupts bacterial cell membranes
Enzyme InhibitionInhibits PNMT leading to altered neurotransmitter levels

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